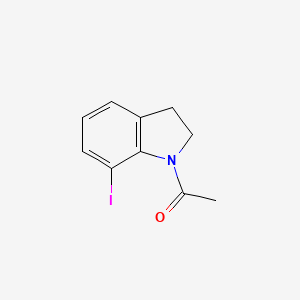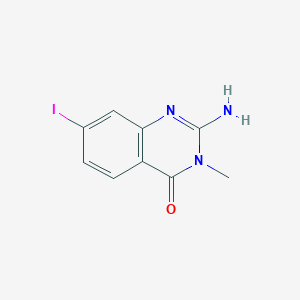
2-Amino-7-iodo-3-methylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-7-iodo-3-methylquinazolin-4(3H)-one is a quinazoline derivative Quinazoline compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-iodo-3-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a suitable iodinating agent.
Iodination: The aniline derivative is iodinated using reagents such as iodine or N-iodosuccinimide (NIS) under specific conditions.
Cyclization: The iodinated intermediate undergoes cyclization with formamide or a similar reagent to form the quinazoline ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
2-Amino-7-iodo-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroquinazoline derivatives, while substitution reactions can introduce various functional groups at the iodine position.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinazoline derivatives.
Medicine: Potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-7-iodo-3-methylquinazolin-4(3H)-one depends on its specific biological target. Quinazoline derivatives often interact with enzymes, receptors, or DNA, leading to various biological effects. The iodine and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
相似化合物的比较
Similar Compounds
2-Aminoquinazolin-4(3H)-one: Lacks the iodine and methyl groups, which may result in different biological activities.
7-Iodoquinazolin-4(3H)-one: Lacks the amino and methyl groups, affecting its chemical reactivity and biological properties.
3-Methylquinazolin-4(3H)-one: Lacks the iodine and amino groups, leading to different chemical and biological behaviors.
Uniqueness
2-Amino-7-iodo-3-methylquinazolin-4(3H)-one is unique due to the presence of both iodine and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to other quinazoline derivatives.
属性
分子式 |
C9H8IN3O |
|---|---|
分子量 |
301.08 g/mol |
IUPAC 名称 |
2-amino-7-iodo-3-methylquinazolin-4-one |
InChI |
InChI=1S/C9H8IN3O/c1-13-8(14)6-3-2-5(10)4-7(6)12-9(13)11/h2-4H,1H3,(H2,11,12) |
InChI 键 |
KFEKTDRSHGGFBT-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=C(C=C(C=C2)I)N=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


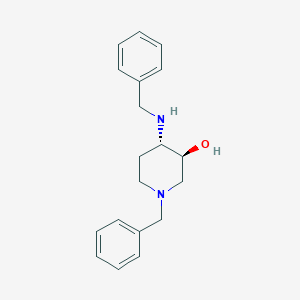


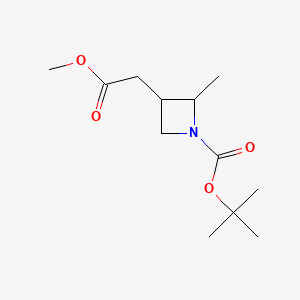
![tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13916050.png)
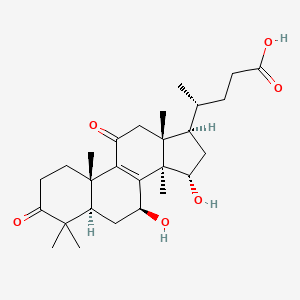


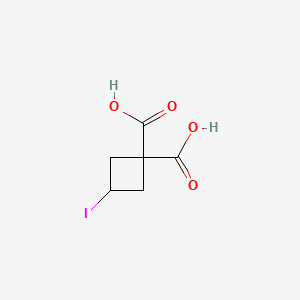
![[(6R,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13916074.png)
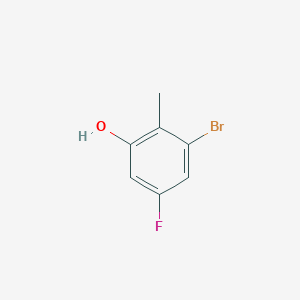
![4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester](/img/structure/B13916085.png)
